

Introduction: The Imperative of Precision in Chemical Communication

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Compound of Interest

Compound Name: *Cyclohexyl 2,3-dimethylphenyl ketone*

CAS No.: 898769-12-5

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In the fields of medicinal chemistry and drug development, a molecule's structure is inextricably linked to its function. Unambiguous, systematic communication of this three-dimensional structure is paramount for reproducibility, intellectual property claims, and regulatory submissions. The International Union of Pure and Applied Chemistry (IUPAC) has established a comprehensive system of nomenclature that serves as the universal language for chemists. This guide provides a detailed exploration of the IUPAC rules for naming substituted cyclohexyl ketones, a common and vital structural motif in many pharmaceutical agents. As a senior application scientist, this paper is designed not merely to list rules, but to provide a framework for understanding the logic behind them, ensuring that researchers can name and interpret these complex structures with confidence and accuracy.

Pillar 1: Establishing the Parent Structure and Principal Functional Group

The foundation of any IUPAC name is the identification of a parent hydride, which is then modified to reflect the functional groups and substituents present.

The Parent Hydride: Cyclohexane

For the compounds in question, the core is a six-membered carbon ring with only single bonds. This parent hydride is named cyclohexane.

The Principal Functional Group: The Ketone

The presence of a carbonyl group (C=O) within the cyclohexane ring defines the compound as a ketone. According to IUPAC priority rules, the ketone functional group takes precedence over many other groups, including alcohols, amines, alkenes, alkynes, and alkyl halides.[1][2] This high priority is rooted in the higher oxidation state of the carbonyl carbon compared to these other groups.

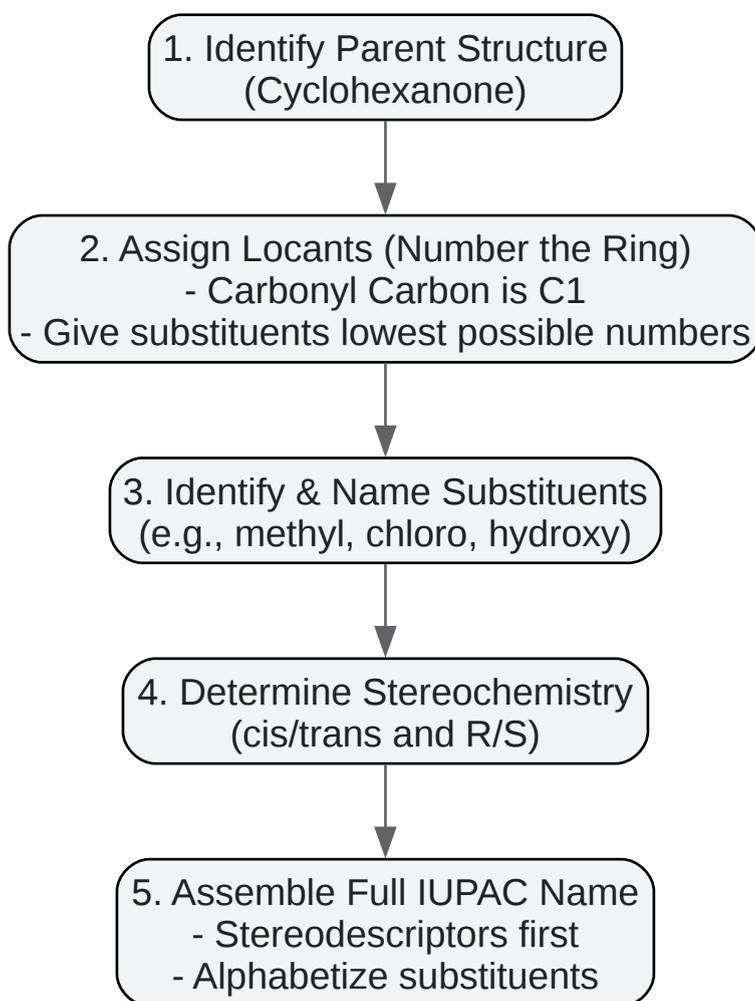
To name the parent structure, the final "-e" of the parent hydride (cyclohexane) is replaced with the suffix "-one".[3]

- Parent Structure Name: Cyclohexanone

This name inherently implies the presence of the carbonyl group within the six-membered ring.

Pillar 2: The Systematic Naming Workflow - A Step-by-Step Protocol

The process of naming a substituted cyclohexanone follows a logical, sequential workflow. This ensures that every feature of the molecule is accounted for in a standardized manner.



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Caption: IUPAC Naming Workflow for Substituted Cyclohexanones.

Protocol 1: Assigning Locants - Numbering the Cyclohexanone Ring

The numbering of the ring atoms is the critical step that defines the position of all substituents.

- Assign C1 to the Carbonyl Carbon: The carbon atom of the carbonyl group is, by definition, assigned position number 1 (C1).[3] This locant is considered implicit and is not included in the final name unless there is ambiguity (e.g., in a cyclohexanedione).[4]
- Number the Ring to Minimize Substituent Locants: Numbering can proceed either clockwise or counter-clockwise from C1. The correct direction is the one that assigns the lowest

possible locant numbers to the substituents at the first point of difference.[4][5]

- Tie-Breaking Rule: If both numbering directions result in the same set of locants, the substituent that comes first alphabetically is assigned the lower number.[6][7]

Protocol 2: Identifying, Naming, and Ordering Substituents

- Identify All Substituents: Locate all atoms or groups attached to the cyclohexanone ring, other than the hydrogen atoms required to satisfy carbon's tetravalency.
- Name Each Substituent:
 - Alkyl groups are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., $-\text{CH}_3$ is methyl).
 - Halogens are named with an "-o" suffix (e.g., $-\text{Cl}$ is chloro).[4]
 - Lower-priority functional groups are named using specific prefixes (e.g., $-\text{OH}$ is hydroxy, $-\text{NH}_2$ is amino).[1]
- Alphabetize Substituents: The substituent prefixes are arranged alphabetically in the final name.[6]
 - Important Note: The multiplying prefixes di-, tri-, tetra-, etc., which are used when the same substituent appears more than once, are ignored during alphabetization. However, prefixes like "iso-" and "neo-" are considered part of the substituent name and are used for alphabetization.[5]

Pillar 3: Advanced Considerations - Incorporating Stereochemistry

For drug development professionals, defining the absolute and relative stereochemistry of a molecule is non-negotiable, as different stereoisomers can have drastically different biological activities.

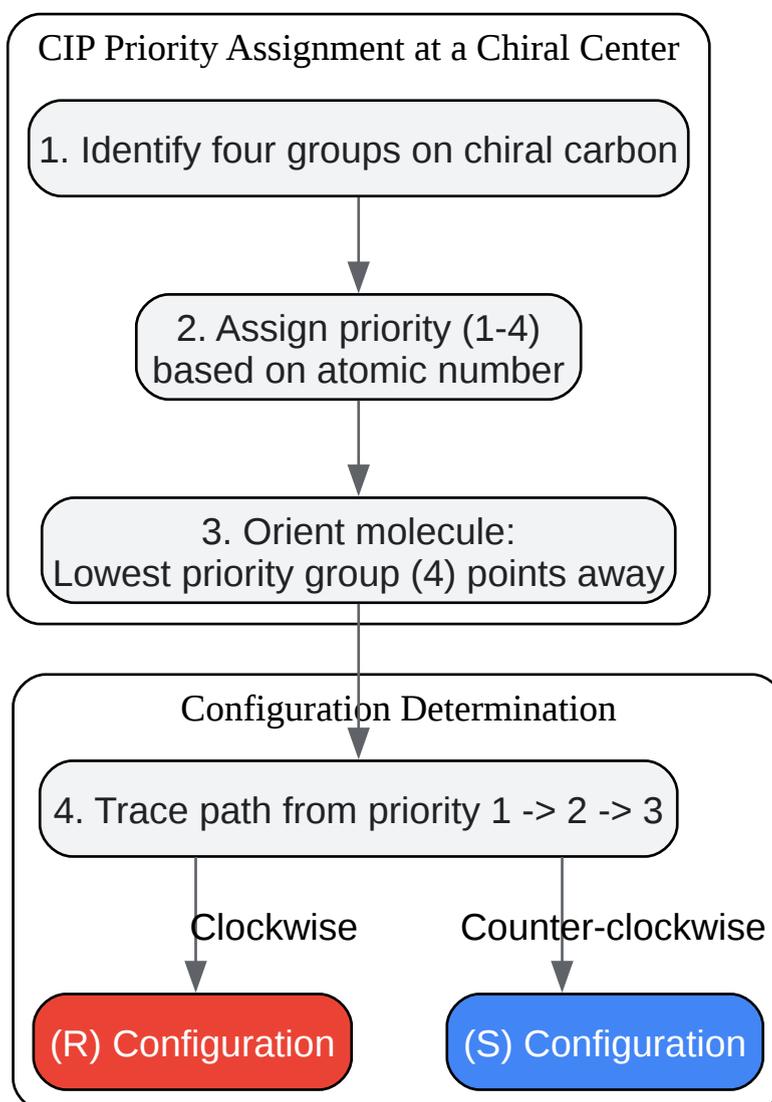
Relative Stereochemistry: cis and trans Descriptors

When a cyclohexanone ring has two or more substituents, their relative spatial orientation can be described using cis (on the same side of the ring's plane) or trans (on opposite sides).[8][9]

- Protocol:
 - Determine the reference plane of the cyclohexane ring.
 - Observe the orientation of the two key substituents (e.g., are they both pointing "up" or is one "up" and one "down"?).
 - If they are on the same side, the prefix is cis-.
 - If they are on opposite sides, the prefix is trans-.
 - The prefix is italicized and placed at the beginning of the name, followed by a hyphen, e.g., *trans*-2-chloro-3-methylcyclohexan-1-one.

Absolute Stereochemistry: The Cahn-Ingold-Prelog (CIP) System (R/S)

For any chiral center (a carbon atom with four different substituents), its absolute configuration must be specified as either R (rectus, right) or S (sinister, left).[10]



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Caption: Decision workflow for assigning R/S configuration.

- Protocol for Integration into IUPAC Name:
 - Assign the R or S configuration for each chiral center in the molecule.
 - The configuration, along with its locant number, is placed in parentheses at the beginning of the name.[11]

- If there are multiple chiral centers, they are all included in the same set of parentheses, separated by commas (e.g., (2R,4S)-...).[11]

Data Presentation: Worked Examples

The following table synthesizes the rules into practical examples, progressing from simple to complex structures relevant to medicinal chemistry.

Structure	IUPAC Name	Rationale
Example 1: 3-Methylcyclohexan-1-one	3-Methylcyclohexan-1-one	The carbonyl is C1. Numbering proceeds clockwise to give the methyl group the lowest possible locant (3) instead of 5.
Example 2: trans-2-Chloro-5-methylcyclohexan-1-one	trans-2-Chloro-5-methylcyclohexan-1-one	The carbonyl is C1. Numbering counter-clockwise gives locants 2 (for chloro) and 5 (for methyl). Numbering clockwise would give 5 and 6, which is incorrect. "Chloro" comes before "methyl" alphabetically. The trans prefix indicates the chloro and methyl groups are on opposite sides of the ring. [8][9]
Example 3: (R)-3-Hydroxycyclohexan-1-one	(R)-3-Hydroxycyclohexan-1-one	The ketone has higher priority than the alcohol, so the suffix is "-one" and the -OH group is a "hydroxy" prefix.[1] The chiral center at C3 is assigned the R configuration based on CIP rules.[10]
Example 4: (2S,4R)-2-Amino-4-fluoro-4-methylcyclohexan-1-one	(2S,4R)-2-Amino-4-fluoro-4-methylcyclohexan-1-one	The carbonyl is C1. Numbering gives the amino group C2 and the fluoro/methyl groups C4. Substituents are alphabetized: amino, fluoro, methyl. The absolute configurations at the two stereocenters (C2 and C4) are specified at the beginning of the name.[11]

Conclusion

The IUPAC nomenclature for substituted cyclohexyl ketones is a systematic and logical framework essential for clear scientific communication. By understanding the core principles of parent structure identification, functional group priority, and the sequential workflow for numbering and substituent ordering, researchers can deconstruct and name complex molecules with high fidelity. The integration of stereochemical descriptors such as cis/trans and R/S is not an optional addendum but a critical component of the name, particularly in a drug development context where stereoisomerism dictates biological activity. Mastery of this system is a core competency for any scientist working at the molecular level, ensuring that the language of chemistry remains precise, unambiguous, and universal.

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